molecular formula C13H22ClNO2 B2610331 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-13-8

1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B2610331
CAS No.: 2230799-13-8
M. Wt: 259.77
InChI Key: SXCAPMIOUFPCFH-UHFFFAOYSA-N
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Description

1-((2-Azabicyclo[221]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a complex organic compound featuring a bicyclic structure with nitrogen and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which forms oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to remove oxygen functionalities, potentially leading to the formation of amines.

  • Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base to deprotonate the substrate.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Substituted amines and other nitrogen-containing compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe to study biological systems, particularly those involving nitrogen-containing compounds.

  • Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.

  • Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar bicyclic structure but different functional groups.

  • {2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride: Similar core structure but different substituents.

Uniqueness: 1-((2-Azabicyclo[22

Properties

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCAPMIOUFPCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CC3CCC2C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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